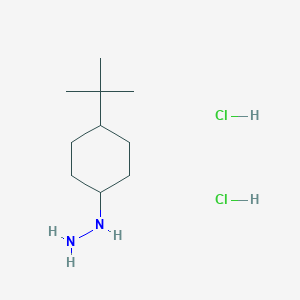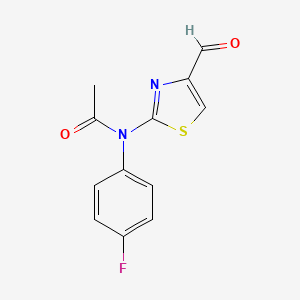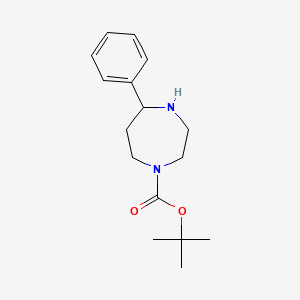
1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride
Descripción general
Descripción
1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are part of many important drugs and useful compounds. They are known to exhibit various biological activities and are found in many potent pharmacological agents. For example, they show activities like anti-microbial, anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant .
The mode of action of benzothiazoles depends on their exact chemical structure. Some benzothiazoles act by intercalating with DNA, thereby disrupting the normal function of the cell. Others may inhibit key enzymes or proteins in the cell, leading to cell death .
The biochemical pathways affected by benzothiazoles also depend on their exact structure and target. For example, if a benzothiazole compound inhibits a key enzyme in a biochemical pathway, it can lead to the accumulation or depletion of certain metabolites, affecting the normal function of the cell .
The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some benzothiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
The result of action of benzothiazoles can range from the death of microbial cells in the case of anti-microbial activity, to the death of cancer cells in the case of anti-cancer activity .
The action environment can influence the activity of benzothiazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
Propiedades
IUPAC Name |
3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.2ClH/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13;;/h1-8H,14H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYADBAPWEWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)













